molecular formula C8H8F3NO2 B590692 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 128887-04-7

2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B590692
CAS No.: 128887-04-7
M. Wt: 207.152
InChI Key: DJQPRVWXJIZHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one is a fluorinated organic compound with the molecular formula C9H10F3NO2 This compound is characterized by the presence of a trifluoromethyl group, a hydroxymethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one typically involves the reaction of a trifluoroacetyl compound with a pyrrole derivative. One common method includes the use of trifluoroacetic anhydride and a hydroxymethyl-substituted pyrrole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further influencing their function. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone: Similar structure but with a phenyl ring instead of a pyrrole ring.

    2,2,2-Trifluoro-1-[4-(hydroxymethyl)morpholin-4-yl]ethan-1-one: Contains a morpholine ring instead of a pyrrole ring[][6].

Uniqueness

2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrole ring provides a versatile scaffold for further chemical modifications[6][6].

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(hydroxymethyl)-1-methylpyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQPRVWXJIZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664294
Record name 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128887-04-7
Record name 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.